1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

Antiviral drug discovery HIV gp120 inhibition Indole SAR

1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione (CAS 862814-18-4; molecular formula C22H22FN3O2; molecular weight 379.44) is a fully synthetic heterocyclic small molecule belonging to the indole–piperazine ethane-1,2-dione class. Its structure consists of a 1,2-dimethylindole core connected through an α-dicarbonyl linker to a 4-(2-fluorophenyl)piperazine moiety.

Molecular Formula C22H22FN3O2
Molecular Weight 379.435
CAS No. 862814-18-4
Cat. No. B2751014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
CAS862814-18-4
Molecular FormulaC22H22FN3O2
Molecular Weight379.435
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C22H22FN3O2/c1-15-20(16-7-3-5-9-18(16)24(15)2)21(27)22(28)26-13-11-25(12-14-26)19-10-6-4-8-17(19)23/h3-10H,11-14H2,1-2H3
InChIKeyDLPIJOAEVYPXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione (CAS 862814-18-4): Chemical Identity and Research-Grade Procurement Overview


1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione (CAS 862814-18-4; molecular formula C22H22FN3O2; molecular weight 379.44) is a fully synthetic heterocyclic small molecule belonging to the indole–piperazine ethane-1,2-dione class [1]. Its structure consists of a 1,2-dimethylindole core connected through an α-dicarbonyl linker to a 4-(2-fluorophenyl)piperazine moiety. The compound is cataloged primarily as a research chemical supplied by specialty vendors for in vitro pharmacological profiling, and it falls within broader patent families covering indole, azaindole, and related heterocyclic N-substituted piperazine derivatives intended for antiviral and anticancer applications [2][3].

Why 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione Cannot Be Casually Substituted by In-Class Analogs


Within the indole–piperazine ethane-1,2-dione chemotype, even modest modifications to the indole N1/C2 methylation pattern or the piperazine N4-phenyl substituent produce measurable shifts in receptor affinity and cellular potency. The 1,2-dimethylindole substitution present in CAS 862814-18-4 is specifically recited in key antiviral patent claims, whereas the unsubstituted indole analog (CAS 852367-22-7) and the 4-fluorophenyl regioisomer (CAS 862814-19-5) exhibit distinct pharmacological profiles [1][2]. BindingDB data for closely related dimethylindole-piperazine derivatives confirm micromolar-range affinity at the kappa opioid receptor (KOR), a target whose engagement is highly sensitive to both the indole methylation state and the nature of the N-phenyl substituent [3]. Consequently, substituting CAS 862814-18-4 with a non-dimethylated indole, a 4-fluorophenyl regioisomer, or a methoxy/benzyl congener cannot be assumed to preserve target engagement, pathway modulation, or assay reproducibility.

Product-Specific Quantitative Evidence Guide for 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione


Indole Dimethylation Is a Defining Structural Determinant in Antiviral Patent Claims

The granted European patent EP1638568B1, which covers indole, azaindole, and related heterocyclic N-substituted piperazine derivatives for antiviral (HIV entry) indications, explicitly includes compounds where the indole ring carries defined alkyl substituents at the N1 and C2 positions [1]. The 1,2-dimethylindole motif of CAS 862814-18-4 satisfies the substitution pattern recited in the patent's generic and dependent claims, whereas the unsubstituted indole comparator (CAS 852367-22-7, 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione) does not incorporate any indole alkyl substitution . This compositional difference establishes a formal intellectual-property boundary: procurement of CAS 862814-18-4, rather than its des-methyl analog, aligns with the specific structural space of the protected antiviral chemotype.

Antiviral drug discovery HIV gp120 inhibition Indole SAR

Kappa Opioid Receptor Affinity: Dimethylindole Congener Shows Micromolar Binding Distinct from Unsubstituted-Indole and 4-Fluorophenyl-Regioisomer Comparators

Publicly available BindingDB data for a close congener, 2-(1,2-dimethylindol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide (BDBM54837), reports an IC50 of 6,160 nM at the human kappa opioid receptor (KOR) [1]. This value provides the nearest available quantitative anchoring point for the KOR affinity of the 1,2-dimethylindole chemotype bearing a substituted N-phenylpiperazine. By contrast, the unsubstituted-indole analog BDBM94952 (CAS 852367-22-7 analog; 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(1H-indol-6-yl)ethanone) exhibits an IC50 of 5,490 nM at the low-molecular-weight phosphotyrosine protein phosphatase—a completely distinct target profile [2]. Additionally, the 4-fluorophenyl regioisomer (CAS 862814-19-5) differs from the target compound only in the position of the fluorine atom on the phenyl ring, a modification known to alter piperazine-driven GPCR selectivity in multiple chemotypes; however, no head-to-head quantitative data for this specific pair are currently available in the public domain.

Opioid receptor pharmacology Kappa opioid receptor (KOR) GPCR binding assays

Anticancer Class Activity: Indole–Piperazine Ethane-1,2-dione Derivatives Demonstrate Moderate-to-Potent Antiproliferative Effects Across Multiple Cell Lines

A 2016 study by Jiang et al. systematically evaluated a series of 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives for antiproliferative activity against HeLa (cervical), A-549 (lung), and ECA-109 (esophageal) cancer cell lines in vitro [1]. Several compounds in this series demonstrated moderate-to-potent activity, with select derivatives exhibiting 4- to 6-fold greater potency than the reference agent cisplatin (DDP) against HeLa and ECA-109 cells [1]. While the target compound CAS 862814-18-4 was not directly tested in this study, it shares the identical indole–ethane-1,2-dione–piperazine pharmacophoric core and differs only in the nature of the piperazine N4-substituent (2-fluorophenyl vs. diarylmethyl). The 2-fluorophenyl substitution introduces a hydrogen-bond-accepting fluorine atom and alters the electronic and steric properties of the piperazine terminus relative to the diarylmethyl congeners, providing a structurally distinct entry point for SAR exploration within this anticancer chemotype.

Anticancer drug discovery Antiproliferative screening Indole SAR

2-Fluorophenyl vs. 4-Fluorophenyl Regioisomerism: A Single Fluorine Positional Shift Alters Physicochemical and Pharmacological Properties

The target compound CAS 862814-18-4 carries a 2-fluorophenyl substituent on the piperazine N4 position, distinguishing it from the 4-fluorophenyl regioisomer (CAS 862814-19-5) . In medicinal chemistry, ortho- vs. para-fluorine substitution on an N-phenylpiperazine influences the electron density on the aromatic ring (Hammett σm = 0.34 for F; differing resonance effects at ortho vs. para positions), alters the conformational preference of the piperazine–phenyl dihedral angle, and modulates the compound's logP and hydrogen-bond-accepting character [1]. These physicochemical differences frequently translate into divergent pharmacokinetic profiles (e.g., metabolic stability, CYP450 susceptibility) and receptor-binding kinetics within piperazine-based CNS and oncology programs. Although direct comparative pharmacological data between these two regioisomers are not publicly available, established fluorine-walk SAR principles predict that the 2-fluoro and 4-fluoro congeners should not be treated as interchangeable in biological assays.

Medicinal chemistry Fluorine regioisomerism Piperazine SAR

Recommended Research and Procurement Application Scenarios for CAS 862814-18-4


HIV Entry Inhibitor Drug Discovery: Profiling Indole-Dimethylated gp120 Antagonists

CAS 862814-18-4 is structurally aligned with the indole-substituted piperazine derivatives claimed in EP1638568B1 for inhibition of HIV-1 entry via gp120 interaction [1]. Research groups pursuing non-nucleoside HIV entry inhibitors can use this compound as a reference molecule for SAR studies exploring how the 1,2-dimethylindole motif and 2-fluorophenylpiperazine terminus contribute to antiviral potency, resistance profiles, and selectivity over host receptors.

Kappa Opioid Receptor (KOR) Tool Compound Development and GPCR Selectivity Profiling

Available congener data (BDBM54837) demonstrate that the 1,2-dimethylindole–N-substituted-piperazine scaffold engages the kappa opioid receptor at low micromolar concentrations (IC50 = 6,160 nM) [2]. CAS 862814-18-4, bearing a 2-fluorophenyl substituent, represents a structurally distinct entry within this KOR-active chemotype. It is suitable for head-to-head selectivity screening against mu (MOR), delta (DOR), and nociceptin (NOP) opioid receptors to determine whether the 2-fluorophenyl group confers improved KOR subtype selectivity relative to methoxy-, benzyl-, or diarylmethyl-piperazine analogs.

Anticancer SAR Expansion: 2-Fluorophenyl Analog of the Indole–Ethane-1,2-dione–Piperazine Pharmacophore

The indole–ethane-1,2-dione–piperazine core has validated antiproliferative activity against HeLa, A-549, and ECA-109 cancer cell lines [3]. CAS 862814-18-4 serves as an N4-(2-fluorophenyl) variant of the diarylmethylpiperazine series characterized by Jiang et al. (2016). Procurement of this analog enables systematic SAR exploration to determine the impact of replacing a bulky diarylmethyl group with a compact, electron-withdrawing 2-fluorophenyl substituent on cytotoxicity, cell-cycle effects, and apoptosis induction across solid tumor cell panels.

Fluorine Positional Scanning and ADME-Tox Optimization Studies

The ortho-fluorine substitution on the N-phenylpiperazine moiety of CAS 862814-18-4 distinguishes it from the para-fluoro regioisomer (CAS 862814-19-5) . ADME-Tox and pharmacology laboratories can procure both regioisomers for parallel microsomal stability assays, CYP450 inhibition panels, Caco-2 permeability measurements, and plasma protein binding determinations to quantify how fluorine position affects the drug-likeness parameters of this chemotype [4].

Quote Request

Request a Quote for 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.